

results of inter-laboratory proficiency testing for ricinine quantification

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Compound of Interest

Compound Name: Ricinine

Cat. No.: B1680626

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Comparative Guide to Ricinine Quantification Methodologies

Disclaimer: As of the latest available data, no formal inter-laboratory proficiency testing results specifically for **ricinine** quantification have been published. The following guide provides a comparative summary of single-laboratory validation data for various analytical methods used in the quantification of **ricinine**, a key biomarker for exposure to castor bean products. This information is intended for researchers, scientists, and drug development professionals to compare the performance of different analytical approaches.

Data Presentation: A Comparative Overview of Ricinine Quantification Methods

The performance of various analytical methods for **ricinine** quantification is summarized below. These methods have been applied to diverse matrices, including animal feed, food products, and biological samples. The table highlights key performance indicators such as Linearity (r^2), Limit of Detection (LOD), and Limit of Quantification (LOQ).

Method	Matrix	Linearity (r ²)	LOD	LOQ	Recovery (%)	Reference
HPLC-UV	Animal Feed	≥ 0.99	75 pg	150 pg	85.7 - 104.2	[1][2]
LC-MS	Animal Feed	≥ 0.99	6 pg	15 pg	87.5 - 105.3	[1][2]
LC-MS/MS	Various Foods	≥ 0.990	0.1 µg/L	0.30 µg/L	93 - 119	[3]
LC-MS/MS	Human Urine	≥ 0.990	0.080 ng/mL	Not Specified	Not Specified	[4]
UPLC	Biopesticides	Not Specified	Not Specified	Not Specified	96.0 - 98.7	[5]
GC-MS	Rat Blood & Tissues	0.997 - 0.999	0.007 µg/mL	0.02 µg/mL	80 - 90	[6]

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical results. Below are summaries of the experimental protocols from the cited studies.

HPLC and LC-MS for Ricinine in Animal Feed[1][2]

- Sample Preparation:
 - **Ricinine** is extracted from the feed sample using methanol.
 - For HPLC and quantitative LC-MS analysis, the extract is cleaned up using solid-phase extraction (SPE).
 - For initial screening with LC-MS, the filtered extract can be used directly.
- Chromatography:
 - HPLC System: An Atlantis dC18 column (5 µm, 2.1 × 100 mm) is used.

- Mobile Phase: An isocratic elution with 10% acetonitrile (v/v) is performed.
- Flow Rate: 0.2 mL/min.
- Run Time: 9 minutes.
- Detection:
 - HPLC-UV: UV detection is set at 310 nm.
 - LC-MS: Mass spectrometry is performed in the positive selective ion recording mode.

LC-MS/MS for Ricinine in Food Matrices[3]

- Sample Preparation:
 - The specific extraction procedure for various food matrices is not detailed in the abstract but involves solid-phase extraction (SPE) for cleanup.
 - The most effective solvent combination for elution from SPE columns was found to be methanol, water, and acetonitrile.
- Chromatography and Mass Spectrometry:
 - Technique: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with positive electrospray ionization.
 - Quantitation: Based on the fragmentation of m/z 165 → 138 for **ricinine**.

LC-MS/MS for Ricinine in Human Urine[4]

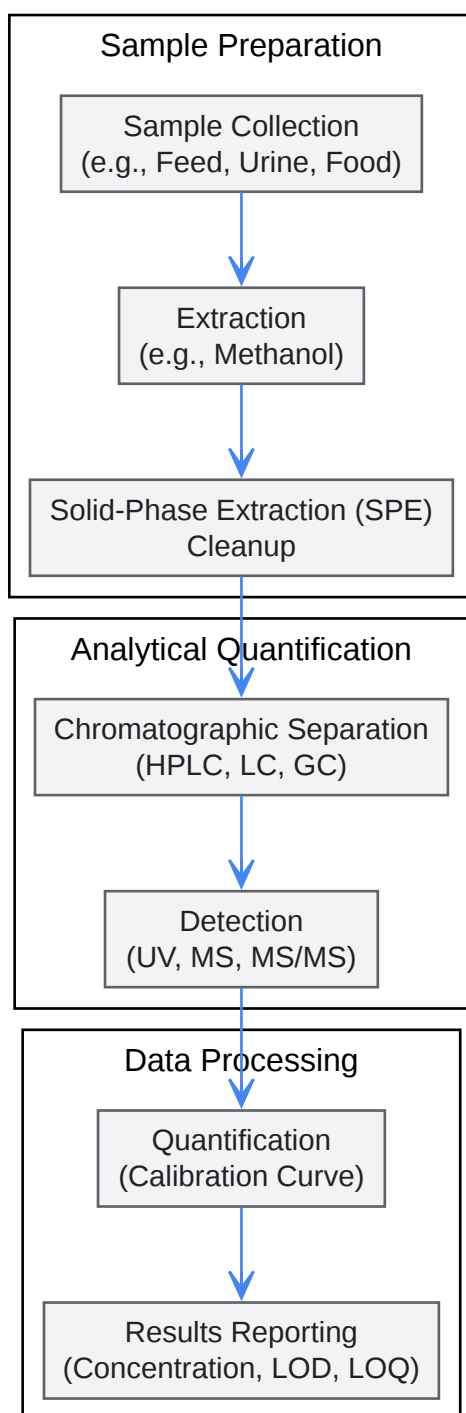
- Sample Preparation:
 - Urine samples undergo automated solid-phase extraction (SPE).
- Chromatography and Mass Spectrometry:
 - Technique: Dual column, reversed-phase liquid chromatography separation coupled with ^{13}C -isotope dilution tandem mass spectrometry.

GC-MS for Ricinine in Blood and Tissues[6]

- Sample Preparation:
 - Biological samples (blood, brain, lungs, kidneys, liver) are treated on SPE columns.
- Chromatography and Mass Spectrometry:
 - Technique: Gas chromatography-mass spectrometry (GC-MS).

Visualizing the Experimental Workflow

The following diagram illustrates a generalized experimental workflow for the quantification of **ricinine**, from sample preparation to data analysis.



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Generalized workflow for **ricinine** quantification.

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